molecular formula C4H4Cl2O2S2 B159019 2,2'-Disulfanediyldiacetylchloride CAS No. 10021-77-9

2,2'-Disulfanediyldiacetylchloride

Cat. No. B159019
CAS RN: 10021-77-9
M. Wt: 219.1 g/mol
InChI Key: BJYNFUDMWCCZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Disulfanediyldiacetylchloride, also known as DSDACl, is a chemical compound that has been widely used in scientific research as a cross-linking reagent. It is a colorless liquid with a pungent odor and is highly reactive towards nucleophiles. DSDACl is commonly used in biochemistry and molecular biology to cross-link proteins and nucleic acids, as well as to modify the surface of nanoparticles.

Mechanism Of Action

2,2'-Disulfanediyldiacetylchloride is a bifunctional cross-linking reagent that forms covalent bonds between two nucleophiles. The reaction occurs through the displacement of the chloride ion by a nucleophile, resulting in the formation of a stable thioether bond. The reaction is typically carried out under mild conditions and does not require the use of a catalyst.

Biochemical And Physiological Effects

2,2'-Disulfanediyldiacetylchloride has been shown to have minimal toxicity and does not have any significant effects on the physiological functions of cells. However, it is important to note that the use of 2,2'-Disulfanediyldiacetylchloride should be carefully controlled to avoid any unintended effects on the biological system being studied.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2,2'-Disulfanediyldiacetylchloride as a cross-linking reagent is its high reactivity towards nucleophiles. This allows for the efficient cross-linking of proteins and nucleic acids, even at low concentrations. Additionally, 2,2'-Disulfanediyldiacetylchloride is relatively easy to use and does not require the use of harsh conditions or specialized equipment.
However, there are also some limitations to using 2,2'-Disulfanediyldiacetylchloride in lab experiments. One of the main limitations is its potential to form non-specific cross-links, which can interfere with the interpretation of experimental results. Additionally, 2,2'-Disulfanediyldiacetylchloride can be difficult to remove from cross-linked samples, which can make downstream analysis more challenging.

Future Directions

There are several potential future directions for the use of 2,2'-Disulfanediyldiacetylchloride in scientific research. One area of interest is the development of new cross-linking strategies that can minimize the formation of non-specific cross-links. Another potential direction is the use of 2,2'-Disulfanediyldiacetylchloride in the modification of nanoparticles for targeted drug delivery. Additionally, there is potential for the use of 2,2'-Disulfanediyldiacetylchloride in the development of new diagnostic tools for the detection of protein-protein interactions. Overall, the versatility and reactivity of 2,2'-Disulfanediyldiacetylchloride make it a promising reagent for a wide range of applications in scientific research.

Synthesis Methods

The synthesis of 2,2'-Disulfanediyldiacetylchloride involves the reaction of thionyl chloride with diacetyl disulfide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures. The resulting product is purified by distillation or chromatography.

Scientific Research Applications

2,2'-Disulfanediyldiacetylchloride has been extensively used in scientific research as a cross-linking reagent. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. 2,2'-Disulfanediyldiacetylchloride has also been used to modify the surface of nanoparticles for various biomedical applications.

properties

IUPAC Name

2-[(2-chloro-2-oxoethyl)disulfanyl]acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2O2S2/c5-3(7)1-9-10-2-4(6)8/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYNFUDMWCCZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)SSCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Disulfanediyldiacetylchloride

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